N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3/c1-22-10-14(20)18-9-13(19-6-5-17-15(19)21)8-11-3-2-4-12(16)7-11/h2-4,7,13H,5-6,8-10H2,1H3,(H,17,21)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGOTKJZYNRSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(CC1=CC(=CC=C1)F)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-methoxyacetamide typically involves multiple steps, including the formation of the oxoimidazolidinyl ring and the attachment of the fluorophenyl and methoxyacetamide groups. Common synthetic routes may involve:
Formation of the oxoimidazolidinyl ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Attachment of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the oxoimidazolidinyl intermediate.
Introduction of the methoxyacetamide group: This can be done through an amidation reaction, where the intermediate reacts with methoxyacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxoimidazolidinyl moiety to its corresponding alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Scientific Research Applications
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-methoxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Imidazolidinone vs. Azetidinone
- Target Compound : The 5-membered 2-oxoimidazolidin ring provides conformational flexibility and hydrogen-bonding capacity.
- N-(1-cyclohexyl-3-(4-fluorophenyl)-2-oxoazetidin-3-yl)-N-propylacetamide (): Contains a 4-membered azetidinone ring, which imposes greater steric constraints. This may reduce metabolic stability but enhance target specificity in certain contexts .
Aromatic Substituent Variations
Fluorophenyl vs. Other Aryl Groups
- Target Compound : The 3-fluorophenyl group enhances lipophilicity (logP ~2.5–3.0 estimated) and may improve binding to hydrophobic enzyme pockets.
- DDU86439 (): A fluorophenyl-containing acetamide derivative with anti-trypanosomal activity (EC50 = 6.9 µM), highlighting the role of fluorine in bioactivity .
Acetamide Chain Modifications
Methoxyacetamide vs. Sulfonamide or Triazole
- Target Compound : The 2-methoxyacetamide group balances polarity and lipophilicity, favoring membrane permeability.
- N-(3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)ethanesulfonamide (CAS 1421509-88-7, ): Replacement with ethanesulfonamide introduces a highly polar sulfonyl group, likely improving aqueous solubility but limiting blood-brain barrier penetration .
- N-(3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1421484-18-5, ): The triazole-carboxamide moiety may enhance metabolic resistance due to the triazole ring’s stability .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs in –14.
Biological Activity
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-methoxyacetamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the fluorophenyl and imidazolidinone moieties, suggest possible interactions with various biological targets.
- Molecular Formula : C20H22FN3O2
- Molecular Weight : 355.4 g/mol
- CAS Number : 1421496-63-0
The biological activity of this compound is hypothesized to involve the modulation of enzyme activity and receptor interactions. Specifically, it may act as an inhibitor for certain enzymes involved in inflammatory pathways, thus exerting potential anti-inflammatory effects.
Biological Activity Studies
Recent studies have investigated the compound's efficacy against various biological targets:
- Antitumor Activity : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent. For instance, the compound showed a dose-dependent inhibition of cell proliferation in gastric cancer cell lines AGS and MKN45 under hypoxic conditions, with uptake significantly higher than standard radiotracers like [^18F]FAZA .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes. Preliminary findings suggest that it may inhibit carbonic anhydrase, a key enzyme in various physiological processes, which could contribute to its therapeutic effects .
Case Study 1: Anticancer Activity
A recent study assessed the effect of this compound on hypoxic tumor cells. The results indicated a substantial increase in cellular uptake under hypoxic conditions, showcasing its potential as a radiotracer for imaging tumor hypoxia and its utility in targeted cancer therapies.
| Cell Line | Normoxic Uptake | Hypoxic Uptake | Increase Factor |
|---|---|---|---|
| AGS | 1 (control) | 4.5 | 4.5 |
| MKN45 | 1 (control) | 4.2 | 4.2 |
Case Study 2: Enzyme Interaction
In another investigation focusing on enzyme inhibition, this compound was tested against carbonic anhydrase isoforms. The compound demonstrated competitive inhibition with a Ki value indicative of strong binding affinity, suggesting its potential role in managing conditions influenced by carbonic anhydrase activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
